![molecular formula C18H22N4OS2 B12997681 N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12997681.png)
N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolopyrimidine core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenoxyethyl and methylthio groups. Common reagents used in these reactions include thionyl chloride, tert-butylphenol, and various amines. Reaction conditions often involve heating under reflux, use of inert atmospheres, and purification through chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the phenoxyethyl position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with different substituents.
Phenoxyethyl derivatives: Compounds with similar phenoxyethyl groups but different cores.
Methylthio derivatives: Compounds with methylthio groups attached to various cores.
Uniqueness
N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is unique due to its specific combination of functional groups and the thiazolopyrimidine core
Properties
Molecular Formula |
C18H22N4OS2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C18H22N4OS2/c1-18(2,3)12-5-7-13(8-6-12)23-10-9-19-15-14-16(21-11-20-15)22-17(24-4)25-14/h5-8,11H,9-10H2,1-4H3,(H,19,20,21) |
InChI Key |
OBWXYAHPJVMWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=NC=NC3=C2SC(=N3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


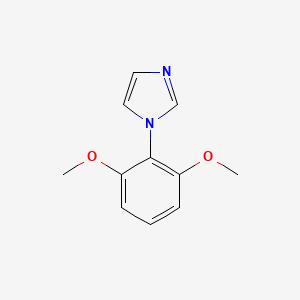

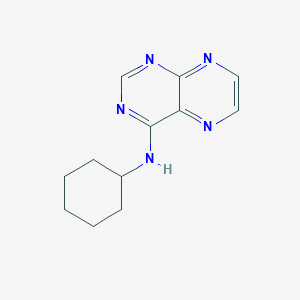
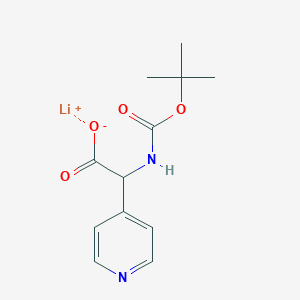
![3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12997628.png)
![2'-Chloro-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B12997629.png)
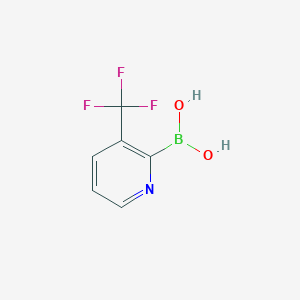

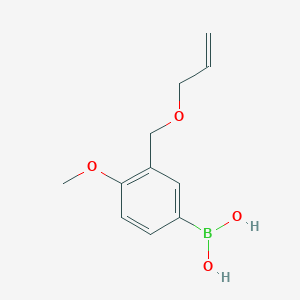
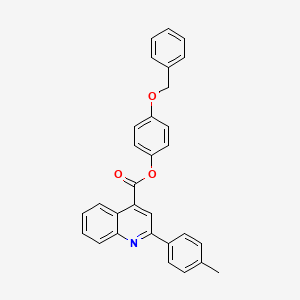
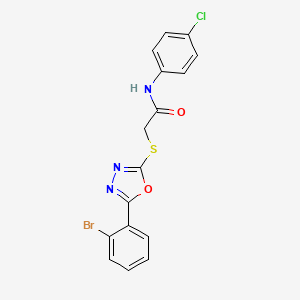
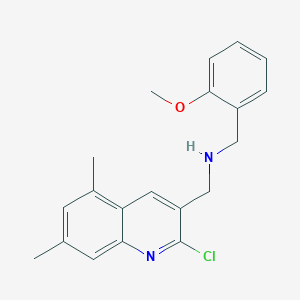
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B12997675.png)
![1-(Chloromethyl)-3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12997677.png)
